molecular formula C9H14ClN3O4 B2663317 4-chloro-1-(2,2-diethoxyethyl)-3-nitro-1H-pyrazole CAS No. 1006951-79-6

4-chloro-1-(2,2-diethoxyethyl)-3-nitro-1H-pyrazole

Cat. No. B2663317
M. Wt: 263.68
InChI Key: VFGVJUQRPGJIGC-UHFFFAOYSA-N
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Description

4-chloro-1-(2,2-diethoxyethyl)-3-nitro-1H-pyrazole, also known as CDENP, is a chemical compound that has gained attention in scientific research for its potential applications in various fields.

Scientific Research Applications

4-chloro-1-(2,2-diethoxyethyl)-3-nitro-1H-pyrazole has been the subject of numerous scientific studies due to its potential applications in various fields. One of the most promising applications of 4-chloro-1-(2,2-diethoxyethyl)-3-nitro-1H-pyrazole is in the development of new drugs for the treatment of cancer. 4-chloro-1-(2,2-diethoxyethyl)-3-nitro-1H-pyrazole has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further research.
Another area where 4-chloro-1-(2,2-diethoxyethyl)-3-nitro-1H-pyrazole has shown potential is in the field of agriculture. 4-chloro-1-(2,2-diethoxyethyl)-3-nitro-1H-pyrazole has been shown to have herbicidal properties, making it a potential alternative to traditional herbicides that have negative environmental impacts.

Mechanism Of Action

The mechanism of action of 4-chloro-1-(2,2-diethoxyethyl)-3-nitro-1H-pyrazole is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in cell growth and proliferation. Specifically, 4-chloro-1-(2,2-diethoxyethyl)-3-nitro-1H-pyrazole has been shown to inhibit the activity of the enzyme glycogen synthase kinase 3 beta (GSK3β), which plays a role in the regulation of cell growth and division.

Biochemical And Physiological Effects

4-chloro-1-(2,2-diethoxyethyl)-3-nitro-1H-pyrazole has been shown to have a number of biochemical and physiological effects. In addition to its inhibitory effects on cancer cell growth, 4-chloro-1-(2,2-diethoxyethyl)-3-nitro-1H-pyrazole has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of 4-chloro-1-(2,2-diethoxyethyl)-3-nitro-1H-pyrazole for lab experiments is its relatively simple synthesis method, which makes it easy to produce in large quantities. However, one limitation of 4-chloro-1-(2,2-diethoxyethyl)-3-nitro-1H-pyrazole is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 4-chloro-1-(2,2-diethoxyethyl)-3-nitro-1H-pyrazole. One area of interest is in the development of new drugs for the treatment of cancer. 4-chloro-1-(2,2-diethoxyethyl)-3-nitro-1H-pyrazole has shown promising results in inhibiting cancer cell growth, and further research is needed to determine its potential as a cancer treatment.
Another area of interest is in the development of new herbicides for agriculture. 4-chloro-1-(2,2-diethoxyethyl)-3-nitro-1H-pyrazole has shown herbicidal properties, and further research is needed to determine its potential as an alternative to traditional herbicides.
Overall, 4-chloro-1-(2,2-diethoxyethyl)-3-nitro-1H-pyrazole is a promising chemical compound that has potential applications in various fields. Further research is needed to fully understand its mechanism of action and to determine its potential as a drug or herbicide.

Synthesis Methods

4-chloro-1-(2,2-diethoxyethyl)-3-nitro-1H-pyrazole can be synthesized through a multi-step process that involves the reaction of 4-chloro-3-nitropyrazole with diethyl oxalate, followed by the reduction of the resulting intermediate with sodium borohydride. The final product, 4-chloro-1-(2,2-diethoxyethyl)-3-nitro-1H-pyrazole, is obtained after purification through column chromatography.

properties

IUPAC Name

4-chloro-1-(2,2-diethoxyethyl)-3-nitropyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14ClN3O4/c1-3-16-8(17-4-2)6-12-5-7(10)9(11-12)13(14)15/h5,8H,3-4,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFGVJUQRPGJIGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CN1C=C(C(=N1)[N+](=O)[O-])Cl)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-1-(2,2-diethoxyethyl)-3-nitro-1H-pyrazole

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